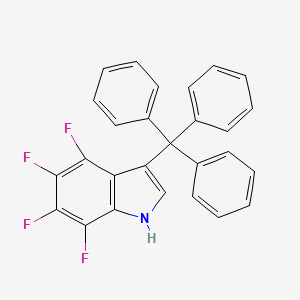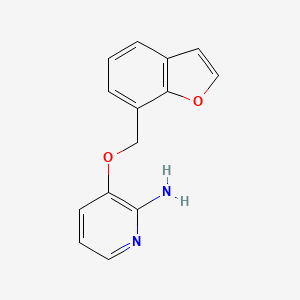
4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring attached to a pent-2-yn-1-one backbone with two methyl groups at the 4th position
Méthodes De Préparation
The synthesis of 4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one typically involves the following steps:
Synthetic Routes: One common method involves the alkylation of naphthalene with a suitable alkyne precursor under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a controlled level to ensure the desired product formation.
Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Analyse Des Réactions Chimiques
4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and electrophiles (e.g., Br2). Reactions are often conducted under controlled temperatures and inert atmospheres.
Major Products: The major products depend on the type of reaction. For example, oxidation yields carboxylic acids, while reduction produces alcohols or alkanes.
Applications De Recherche Scientifique
4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4-dimethyl-1-phenyl-pent-2-yn-1-ol and 7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one share structural similarities.
Propriétés
Numéro CAS |
603126-39-2 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
4,4-dimethyl-1-naphthalen-1-ylpent-2-yn-1-one |
InChI |
InChI=1S/C17H16O/c1-17(2,3)12-11-16(18)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3 |
Clé InChI |
YIFVSAQWKUIIMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)



![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

